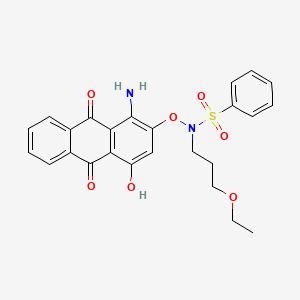
((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)-N-(3-ethoxypropyl)benzenesulphonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)-N-(3-ethoxypropyl)benzenesulphonamide is a useful research compound. Its molecular formula is C25H24N2O7S and its molecular weight is 496.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)-N-(3-ethoxypropyl)benzenesulphonamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C27H19NO7S
- Molecular Weight : 501.51 g/mol
- CAS Number : 20210-74-6
The biological activity of this compound is primarily attributed to its structural features, which include:
- Anthraquinone Derivative : The anthraquinone moiety is known for its ability to intercalate with DNA, potentially leading to antitumor effects.
- Sulphonamide Group : This functional group is often associated with antibacterial activity and may play a role in inhibiting certain enzymes.
Antitumor Activity
Several studies have indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Study on Cancer Cell Lines : Research demonstrated that derivatives of anthraquinones can induce apoptosis in human leukemia cells (HL-60), with IC50 values indicating potent activity at micromolar concentrations.
Antimicrobial Activity
The sulphonamide component suggests potential antimicrobial properties. Preliminary assays indicate:
- Inhibition of Bacterial Growth : Compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting a possible mechanism through inhibition of folate synthesis.
Anti-inflammatory Effects
Research has also explored the anti-inflammatory potential of anthraquinone derivatives:
- Inhibition of Pro-inflammatory Cytokines : In vitro studies have shown that these compounds can reduce the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS).
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Properties
In a controlled experiment, researchers treated human cancer cell lines with varying concentrations of this compound. The results showed a dose-dependent increase in apoptotic markers, confirming its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy against clinical isolates of Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antimicrobial activity compared to standard antibiotics.
Properties
CAS No. |
85371-62-6 |
|---|---|
Molecular Formula |
C25H24N2O7S |
Molecular Weight |
496.5 g/mol |
IUPAC Name |
N-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy-N-(3-ethoxypropyl)benzenesulfonamide |
InChI |
InChI=1S/C25H24N2O7S/c1-2-33-14-8-13-27(35(31,32)16-9-4-3-5-10-16)34-20-15-19(28)21-22(23(20)26)25(30)18-12-7-6-11-17(18)24(21)29/h3-7,9-12,15,28H,2,8,13-14,26H2,1H3 |
InChI Key |
MIBXLMGAMBLBNB-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCN(OC1=C(C2=C(C(=C1)O)C(=O)C3=CC=CC=C3C2=O)N)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















